Ethyl estrone-16-methylcarboxylate

Beschreibung

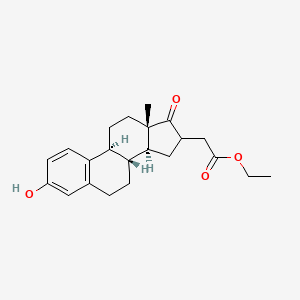

Structure

3D Structure

Eigenschaften

Molekularformel |

C22H28O4 |

|---|---|

Molekulargewicht |

356.5 g/mol |

IUPAC-Name |

ethyl 2-[(8R,9S,13S,14S)-3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl]acetate |

InChI |

InChI=1S/C22H28O4/c1-3-26-20(24)12-14-11-19-18-6-4-13-10-15(23)5-7-16(13)17(18)8-9-22(19,2)21(14)25/h5,7,10,14,17-19,23H,3-4,6,8-9,11-12H2,1-2H3/t14?,17-,18-,19+,22+/m1/s1 |

InChI-Schlüssel |

SRWMNPAYNHYCEU-LRHWGCDKSA-N |

Isomerische SMILES |

CCOC(=O)CC1C[C@H]2[C@@H]3CCC4=C([C@H]3CC[C@@]2(C1=O)C)C=CC(=C4)O |

Kanonische SMILES |

CCOC(=O)CC1CC2C3CCC4=C(C3CCC2(C1=O)C)C=CC(=C4)O |

Herkunft des Produkts |

United States |

Advanced Analytical Techniques for Structural Characterization in Research

Spectroscopic Data

The structure of Ethyl estrone-16-methylcarboxylate could be confirmed using ¹H and ¹³C NMR spectroscopy.

¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the A-ring, the methyl group at C-18 (a singlet typically around 0.8-0.9 ppm), and the protons of the steroid backbone. researchgate.netchemicalbook.com Additional signals would be expected for the ethyl group (a triplet and a quartet) and the methyl group of the carboxylate function (a singlet).

¹³C NMR: The ¹³C NMR spectrum would be distinguished by the carbonyl signal of the C-17 ketone (typically downfield, around 210-220 ppm), signals for the aromatic carbons, and the carbons of the steroid skeleton. uregina.ca The presence of the ester and carboxylate groups would introduce new signals for the carbonyl carbon and the methyl/ethyl carbons. The characterization of diastereoisomeric estrone (B1671321) derivatives by ¹³C NMR has been shown to be a powerful tool for structural elucidation. nih.gov

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of steroidal compounds.

LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a highly sensitive method for analyzing steroids. creative-proteomics.comaustinpublishinggroup.com For this compound, electrospray ionization (ESI) would likely produce a protonated molecule [M+H]⁺. nih.gov Derivatization, for instance with dansyl chloride or picolinoyl chloride, can significantly enhance ionization efficiency and detection sensitivity for estrogens. nih.govthermofisher.com Fragmentation analysis (MS/MS) would reveal characteristic losses from the steroid core and the ester side chain, aiding in structural confirmation. Studies on other estrone metabolites have successfully used LC-MS/MS for detailed structural elucidation. researchgate.netmdpi.com

Chromatographic Methods

Reversed-phase HPLC is the standard method for the separation and quantification of steroids and their derivatives. creative-proteomics.comresearchgate.net

Methodology: A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. researchgate.net Gradient elution allows for the separation of compounds with different polarities. Detection is commonly performed using a UV detector or, for higher sensitivity and specificity, a mass spectrometer. researchgate.netencyclopedia.pubnih.gov Given the non-polar nature of the ester, a relatively high percentage of organic solvent would be required for elution.

Computational and Theoretical Investigations of Molecular Interactions

Molecular Dynamics Simulations of Protein-Ligand Complexes

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and their interactions. In the context of Ethyl estrone-16-methylcarboxylate, MD simulations could provide significant insights into its binding with target proteins, most notably the estrogen receptor (ER).

Research Findings: While no MD simulations have been published for this compound specifically, extensive research has been conducted on the interaction between various estrogens and the ligand-binding domain (LBD) of the estrogen receptor alpha (ERα). acs.orgnih.govmdpi.comnih.gov These studies provide a framework for how such an investigation would be approached.

Simulation Setup: An MD simulation would typically start with the crystal structure of the ERα LBD. acs.orgmdpi.com The ligand, this compound, would be "docked" into the binding pocket of the receptor using molecular docking software. The entire protein-ligand complex would then be solvated in a water box, and ions would be added to neutralize the system. mdpi.com

Simulation Execution: The simulation would be run for a duration sufficient to observe the stabilization of the ligand within the binding pocket and any conformational changes in the protein. This can range from nanoseconds to microseconds. mdpi.com

Analysis: Key analyses would include:

Binding Free Energy Calculations: Techniques like Thermodynamic Integration (TI) or the Linear Interaction Energy (LIE) method can be used to calculate the binding affinity of the ligand for the receptor. nih.govacs.org These calculated affinities can be compared with experimental data for related compounds to validate the model.

Interaction Analysis: The simulation trajectory allows for the detailed examination of intermolecular interactions, such as hydrogen bonds and van der Waals contacts, between the ligand and specific amino acid residues in the binding pocket. mdpi.com

Conformational Changes: MD simulations can reveal how the binding of the ligand influences the conformation of the receptor, particularly key regions like helix 12, which is crucial for receptor activation. mdpi.comnih.gov

Table 3: Key Amino Acid Residues in ERα Ligand Binding Pocket

| Residue | Role in Ligand Binding |

|---|---|

| Glu353 | Forms hydrogen bond with the phenolic hydroxyl group of estrogens. |

| Arg394 | Forms hydrogen bond with the phenolic hydroxyl group of estrogens. |

| His524 | Stabilizes the ligand in the binding pocket. |

| Leu387, Met421 | Form part of the hydrophobic pocket accommodating the steroid core. |

| Thr347 | Can interact with substituents on the D-ring of the steroid. |

Source: Inferred from general knowledge of ER-ligand interactions.

By performing MD simulations, researchers could predict the binding mode and affinity of this compound for the estrogen receptor, providing a molecular basis for its potential biological activity. nih.govacs.org

Table of Compounds

Enzyme Inhibition Studies Relevant to Steroid Metabolism

Further research and publication in peer-reviewed scientific journals are necessary to elucidate the in vitro biological activities of Ethyl estrone-16-methylcarboxylate. Without such studies, a scientifically accurate and detailed article on this specific compound cannot be constructed.

Based on a comprehensive review of available scientific literature, there is no specific information regarding the chemical compound “this compound” or its synonym “Ethyl 3-hydroxy-17-oxo-1,3,5(10)-trien-16-carboxylate” for the outlined topics.

Extensive searches were conducted for data pertaining to its in vitro biological activity, including its effects on 17β-Hydroxysteroid Dehydrogenase Type 1 and Estrone Sulfatase, as well as its cellular and antiproliferative mechanisms and its potential for covalent adduct formation.

While a significant body of research exists for various other estrone derivatives, such as 2-ethylestrone-3-O-sulfamate, 16β-(m-carbamoylbenzyl)-estradiol, and 16α-hydroxyestrone, and their roles as enzyme inhibitors or anticancer agents, no studies were identified that specifically investigate "this compound".

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content for each specified section and subsection due to the absence of published research on this particular compound.

High-Resolution Mass Spectrometry for Metabolite Profiling and Characterization

High-resolution mass spectrometry (HRMS) has become a cornerstone for steroid analysis due to its exceptional sensitivity, specificity, and ability to determine the elemental composition of molecules through accurate mass measurements. nih.govmdpi.com Techniques such as liquid chromatography coupled with HRMS (LC-HRMS) allow for the separation of structurally similar steroids before their detection and quantification. mdpi.comnih.gov This is crucial for distinguishing between various estrogen metabolites and their synthetic derivatives, which often exist as complex mixtures in biological fluids. nih.gov The use of HRMS analyzers, like time-of-flight (TOF) or Orbitrap instruments, provides the mass accuracy required to differentiate compounds with very similar molecular weights, significantly enhancing the reliability of identification. nih.govuniroma1.it

Isotope labeling is a powerful technique used to trace the metabolic fate of compounds like this compound in vivo or in vitro. wikipedia.org This strategy involves synthesizing the target compound with stable (non-radioactive) isotopes, such as Carbon-13 (¹³C), Deuterium (²H), or Nitrogen-15 (¹⁵N), at specific positions in its molecular structure. creative-proteomics.com These labeled compounds are chemically identical to their unlabeled counterparts and are processed by biological systems in the same way. creative-proteomics.com

When a biological system is exposed to the labeled steroid, its metabolic products will also contain the isotopic label. Using mass spectrometry, researchers can easily distinguish between the labeled metabolites and the endogenous, unlabeled molecules by their mass difference. wikipedia.org This allows for the unambiguous tracking of the metabolic pathway, identification of novel metabolites, and quantification of metabolic flux. creative-proteomics.com For instance, a ¹³C-labeled version of this compound could be administered to a cell culture or animal model, and subsequent LC-MS analysis of urine or plasma would reveal the full spectrum of its metabolic products, providing critical insights into its biotransformation.

Table 1: Common Stable Isotopes Used in Metabolic Labeling

| Isotope | Natural Abundance (%) | Utility in Steroid Analysis |

| Carbon-13 (¹³C) | 1.1% | Backbone labeling for tracing carbon skeleton transformations. |

| Deuterium (²H) | 0.015% | Used as a tracer and in internal standards for quantification to minimize isotopic interference. nih.gov |

| Nitrogen-15 (¹⁵N) | 0.37% | Applicable if the steroid or its metabolites are modified to contain nitrogen. |

| Oxygen-18 (¹⁸O) | 0.2% | Useful for studying hydroxylation and other oxygen-transfer reactions in steroid metabolism. creative-proteomics.com |

Untargeted metabolomics aims to capture and measure as many metabolites as possible in a sample to obtain a comprehensive snapshot of the metabolome. thermofisher.com An untargeted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow is particularly well-suited for discovering novel metabolites of this compound and understanding its broader impact on steroid metabolism. uniroma1.it

The typical workflow involves several key steps:

Sample Preparation : Minimal preparation, often a simple protein precipitation or liquid-liquid extraction, is used to preserve the chemical diversity of the sample. researchgate.netnih.gov

Chromatographic Separation : A high-resolution liquid chromatography system, such as Ultra-High-Performance Liquid Chromatography (UHPLC), separates the complex mixture of metabolites. uniroma1.it

Mass Spectrometry : A high-resolution mass spectrometer acquires data in a data-dependent or data-independent manner. In data-dependent acquisition, the instrument performs a full scan to detect all ions and then automatically selects the most intense ions for fragmentation (MS/MS), providing structural information. anu.edu.au

Data Processing : Sophisticated software is used to detect features (unique mass-to-charge ratio and retention time pairs), align chromatograms, and perform statistical analysis to find significant differences between sample groups. thermofisher.comresearchgate.net

This approach allows for the detection of hundreds to thousands of metabolic features simultaneously, providing a global view of steroid profiles and identifying unexpected metabolic pathways affected by the compound of interest. uniroma1.it

Table 2: Example Parameters for an Untargeted LC-MS/MS Steroid Profiling Workflow

| Parameter | Description |

| LC System | UHPLC |

| Column | C18 Reversed-Phase |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (B52724)/Methanol (B129727) with 0.1% Formic Acid |

| Ionization Mode | ESI Positive and Negative |

| MS Analyzer | TOF or Orbitrap |

| Acquisition Mode | Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA) |

| Mass Resolution | > 60,000 |

Immunochemical Detection Techniques in Research Settings

Immunoassays are widely used for the detection of hormones and their metabolites due to their high throughput and sensitivity. nih.govnih.gov These techniques rely on the highly specific binding interaction between an antibody and its target antigen—in this case, an estrogen metabolite.

Radioimmunoassay (RIA) was one of the first immunoassay techniques developed and is known for its high sensitivity. iaea.org The principle of a competitive RIA involves a fixed amount of a radiolabeled version of the target steroid (e.g., ¹²⁵I-labeled estradiol) competing with the unlabeled steroid in the sample for a limited number of antibody binding sites. iaea.orgnih.gov After incubation, the antibody-bound fraction is separated, and its radioactivity is measured. A higher concentration of the unlabeled steroid in the sample results in less binding of the radiolabeled steroid and thus a lower radioactive signal.

While RIA is highly sensitive, a significant drawback is the potential for cross-reactivity, where the antibody may bind to other structurally similar metabolites. nih.gov This can lead to an overestimation of the true concentration. nih.govnih.gov For a novel compound like this compound, a specific antibody would need to be developed, and its cross-reactivity with endogenous estrogens like estrone and estradiol would need to be carefully characterized. mpbio.com

Enzyme-Linked Immunosorbent Assay (ELISA) is another common immunochemical technique that offers advantages over RIA, including the avoidance of radioactive materials and a generally simpler workflow. researchgate.net The most common format for small molecules like steroids is the competitive ELISA. nih.govbioscience.co.uk

In a competitive ELISA for an estrogen:

A microtiter plate is coated with a known amount of an antibody specific to the estrogen. nih.gov

The sample containing the unknown amount of the estrogen is added to the wells, along with a fixed amount of the same estrogen conjugated to an enzyme (e.g., horseradish peroxidase).

The sample estrogen and the enzyme-conjugated estrogen compete for binding to the antibody.

After washing, a substrate is added that produces a colored product when acted upon by the enzyme. The intensity of the color is inversely proportional to the concentration of the estrogen in the sample. researchgate.net

ELISA kits are commercially available for a wide range of steroid hormones. immusmol.com For a specific compound like this compound, a custom assay would need to be developed by raising antibodies against the molecule. The sensitivity and specificity of such an assay would be critical for its utility in research. nih.govnih.gov

Table 3: Comparison of RIA and ELISA for Steroid Detection

| Feature | Radioimmunoassay (RIA) | Enzyme-Linked Immunosorbent Assay (ELISA) |

| Label | Radioactive Isotope (e.g., ¹²⁵I) iaea.org | Enzyme (e.g., HRP) researchgate.net |

| Detection | Scintillation Counter | Spectrophotometer (Colorimetric) |

| Sensitivity | Very High (pg/mL) nih.gov | High (pg/mL to ng/mL) bioscience.co.uk |

| Specificity | Dependent on antibody; potential for cross-reactivity. nih.gov | Dependent on antibody; potential for cross-reactivity. nih.gov |

| Safety | Requires handling and disposal of radioactive materials. youtube.com | No radioactive hazards. researchgate.net |

| Throughput | Moderate to High | High (96-well plate format is common). researchgate.net |

Surface-Enhanced Raman Scattering (SERS) for Trace Analysis of Steroids

Surface-Enhanced Raman Scattering (SERS) is an advanced spectroscopic technique that can dramatically enhance the weak Raman scattering signal of molecules, enabling detection down to the single-molecule level. horiba.comwikipedia.org This makes it a promising tool for the trace analysis of steroids in complex matrices. nih.gov

The SERS effect occurs when molecules are adsorbed onto or are in close proximity to nanostructured metallic surfaces, typically made of gold or silver. horiba.com The interaction of light with the surface plasmons of these nanostructures creates a massive enhancement of the electromagnetic field at the surface, which in turn amplifies the Raman signal of the analyte molecules. wikipedia.org

For the detection of a steroid like this compound, a SERS-based approach would involve:

Fabrication of a SERS Substrate : Creating a substrate with gold or silver nanoparticles of a specific size and shape to maximize the enhancement effect.

Sample Application : Applying a solution containing the steroid to the SERS substrate.

Spectral Acquisition : Illuminating the substrate with a laser and collecting the enhanced Raman spectrum, which provides a unique vibrational fingerprint of the molecule.

Recent research has demonstrated the ability of SERS to detect various steroids, including cortisol and estrogens, at very low concentrations. nih.govnih.gov The high specificity of the Raman spectrum, combined with the extreme sensitivity of the SERS technique, offers a powerful alternative to traditional methods, with potential applications in rapid and on-site analysis. researchgate.net

Advanced Methodologies for Detection and Quantification in Research Matrices

Conventional methods for the quantification of estrogens, such as immunoassays, can lack the selectivity and accuracy required for detailed research, especially at low concentrations. nih.gov This has led to the development of more robust analytical techniques, such as those based on mass spectrometry, which offer higher sensitivity and specificity. nih.gov For novel or less-studied compounds like this compound, Surface-Enhanced Raman Spectroscopy (SERS) presents a promising avenue for highly sensitive detection.

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful analytical technique that can significantly amplify the Raman signal of molecules adsorbed on or near nanostructured metal surfaces. researchgate.net This enhancement allows for the detection of trace amounts of analytes. The key to effective SERS detection lies in the design and fabrication of the SERS-active substrates.

Recent advancements have focused on creating substrates with high reproducibility and signal homogeneity. researchgate.net One approach involves the self-assembly of polystyrene microspheres to create periodically modulated thin gold layers. researchgate.net Another facile method is the fabrication of non-uniform SERS substrates based on annealed thin gold films, which offer multiple resonances and gap sizes within the same sample, allowing for rapid screening of optimal detection conditions. nih.govmdpi.com

The choice of metal is critical, with gold and silver being the most common due to their plasmonic properties. For instance, silver-doped sol-gel substrates have been evaluated for their efficacy in chemical agent detection. researchgate.net The fabrication process of these substrates is meticulously controlled to ensure consistent performance. For example, gold films can be prepared by thermal evaporation in a vacuum, with the rate of evaporation closely monitored. mdpi.com

The morphology of the substrate surface, such as particle-like and island-like structures with varying gap sizes, can be visualized using scanning electron microscopy (SEM). nih.govmdpi.com This morphology directly influences the plasmonic resonance of the substrate, which can be tuned for maximum enhancement of the Raman signal for a specific analyte. nih.govmdpi.com

| Substrate Type | Fabrication Method | Key Features |

| Periodically Modulated Gold Layers | Self-assembly of polystyrene microspheres | High reproducibility and homogeneity researchgate.net |

| Non-uniform Annealed Gold Films | Thermal evaporation and annealing | Multiple resonances and gap sizes for analyte screening nih.govmdpi.com |

| Silver-Doped Sol-Gel | Sol-gel synthesis with silver nitrate (B79036) reduction | Used for chemical agent detection researchgate.net |

The enhancement of the Raman signal in SERS arises from two primary mechanisms: electromagnetic enhancement and chemical enhancement. The electromagnetic effect is the dominant contributor and results from the localized surface plasmon resonance of the metallic nanostructures upon laser excitation. researchgate.net This creates a highly enhanced local electromagnetic field at the "hot spots" on the substrate surface, leading to a dramatic increase in the Raman scattering intensity of molecules located in these fields.

The resulting SERS spectrum is a unique vibrational fingerprint of the analyte, providing detailed structural information. For a compound like this compound, the spectrum would be expected to show characteristic peaks corresponding to the vibrations of its steroidal backbone, the ester group, and the methyl and ethyl functionalities. While specific SERS spectra for this exact compound are not available, studies on similar molecules demonstrate the level of detail that can be obtained. For example, SERS has been successfully used to obtain reproducible spectra of various biologically important compounds at trace concentrations. researchgate.net

The effectiveness of a SERS substrate can be evaluated by measuring the enhancement factor for a known analyte. The lateral variation of resonances on non-uniform substrates allows for the optimization of SERS enhancement for different molecules, as demonstrated with analytes like 1,2-bis(4-pyridyl) ethylene (B1197577) (BPE) and methylene (B1212753) blue (MB). nih.govmdpi.com The correlation between the extinction spectra of the substrate and the SERS enhancement allows for a systematic approach to identifying the optimal surface morphology for a given analyte. nih.govmdpi.com

| Enhancement Mechanism | Description | Contribution to Enhancement |

| Electromagnetic | Amplification of local electromagnetic field due to localized surface plasmon resonance. | Major contributor |

| Chemical | Charge transfer between the analyte and the substrate surface, modifying molecular polarizability. | Minor contributor researchgate.net |

Future Research Directions and Translational Perspectives in Chemical Biology

Rational Design and Synthesis of Next-Generation Estrone-16-Methylcarboxylate Analogues

The rational design of novel bioactive molecules is a cornerstone of modern medicinal chemistry. For estrogenic compounds, the goal is often to create Selective Estrogen Receptor Modulators (SERMs) that exhibit tissue-specific agonist or antagonist activity on estrogen receptors (ERs). nih.govnih.gov The design of next-generation analogues of Ethyl estrone-16-methylcarboxylate would be guided by structure-activity relationship (SAR) studies of existing estrone (B1671321) derivatives. Modifications at various positions on the estrone scaffold have been shown to significantly influence biological activity. nih.govnih.govnih.govnih.govmdpi.com For instance, substitutions at the C-16 position of the D-ring have led to compounds with potent antiproliferative effects. nih.gov

The synthesis of this compound, while not described in the current literature, can be envisioned through established synthetic methodologies for estrone modification. A plausible synthetic route could involve the following key steps:

Introduction of a carboxyl group at C-16: This could potentially be achieved through various organic reactions, such as carboxylation of a C-16 lithiated estrone derivative or oxidation of a suitable C-16 precursor.

Esterification: The resulting carboxylic acid at C-16 would then be esterified to form the methylcarboxylate, for example, by reaction with methanol (B129727) under acidic conditions.

Etherification at C-3: The phenolic hydroxyl group at C-3 of the estrone A-ring could be converted to an ethyl ether via a Williamson ether synthesis, reacting it with an ethyl halide in the presence of a base.

The development of analogues would involve systematically varying the substituents at key positions. For example, the ethyl group at C-3 could be replaced with other alkyl or aryl groups, and the methyl ester at C-16 could be modified to other esters, amides, or other functional groups. These modifications would aim to fine-tune the compound's interaction with its biological targets and modulate its pharmacokinetic properties.

Elucidation of Novel Biological Targets Beyond Classical Estrogen Receptors

While the classical estrogen receptors, ERα and ERβ, are the primary targets for most estrogenic compounds, there is growing interest in identifying novel biological targets to explain the diverse physiological and pharmacological effects of synthetic steroids. nih.gov The structural modifications in this compound, specifically the ethyl ether at C-3 and the methylcarboxylate at C-16, could confer affinity for other proteins beyond the classical ERs.

Research on other estrone derivatives has revealed that modifications to the steroid skeleton can lead to interactions with various enzymes and receptors. For example, certain estrone analogues have been shown to inhibit enzymes involved in steroid metabolism, such as 17β-hydroxysteroid dehydrogenase (17β-HSD) and steroid sulfatase (STS). nih.govnih.gov Inhibition of these enzymes can alter the local concentrations of active estrogens, which is a therapeutic strategy in hormone-dependent cancers. Furthermore, some neurosteroids, which are structurally related to estrogens, are known to interact with a wide range of targets in the central nervous system, including G protein-coupled receptors and ligand-gated ion channels, producing rapid, non-genomic effects. mdpi.com

Future research on this compound and its analogues should therefore include comprehensive target deconvolution studies. This would involve screening these novel compounds against a broad panel of receptors, enzymes, and other proteins to identify potential off-target effects and uncover novel mechanisms of action. Such studies could reveal unexpected therapeutic opportunities for these compounds in areas beyond traditional estrogen-related pathways.

Integration of Multi-Omics Approaches in Mechanistic Studies

To gain a comprehensive understanding of the biological effects of novel compounds like this compound, the integration of multi-omics approaches is indispensable. nih.govnih.gov These technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a systems-level view of the molecular changes induced by a compound within a biological system.

Multi-omics studies have been instrumental in dissecting the complex signaling networks of estrogens and endocrine therapies. nih.govki.semdpi.com For a novel compound like this compound, a multi-omics strategy could be employed as follows:

Transcriptomics (RNA-Seq): This would reveal the full spectrum of genes whose expression is altered by the compound, providing insights into the signaling pathways it modulates. This could help to differentiate its effects from those of natural estrogens and other SERMs. ki.se

Proteomics: By analyzing changes in protein expression and post-translational modifications, proteomics can identify the downstream effectors of the compound's action and provide a more direct link to cellular phenotype.

Metabolomics: This approach would identify changes in the cellular metabolome, revealing how the compound affects metabolic pathways. Estrogen metabolism itself is complex, and understanding how a synthetic analogue is metabolized and how it impacts endogenous metabolic networks is crucial for predicting its efficacy and potential toxicity. nih.govnih.gov

By integrating data from these different "omics" layers, researchers can construct detailed models of the compound's mechanism of action, identify potential biomarkers for its activity, and predict its effects in different physiological and pathological contexts. researchgate.net

Development of Advanced Delivery Systems for In Vitro Biological Applications

The poor aqueous solubility of many steroid hormones, including hypothetical derivatives like this compound, presents a significant challenge for in vitro biological studies. nih.govresearchgate.net To obtain reliable and reproducible data, it is crucial to employ advanced delivery systems that can enhance the solubility and bioavailability of these hydrophobic compounds in cell culture media.

Several types of nanoparticle-based delivery systems have been developed for this purpose:

Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate hydrophobic drugs within their membrane. ijper.org

Polymeric Nanoparticles: These are solid colloidal particles made from biodegradable polymers that can encapsulate or adsorb drugs. worldscientific.comnih.gov

Micelles: These are self-assembling nanosized colloidal particles with a hydrophobic core and a hydrophilic shell, which can solubilize hydrophobic drugs in their core. nih.gov

These delivery systems can improve the stability of the compound, ensure its controlled release, and facilitate its uptake by cells. nih.govresearchgate.net The choice of delivery system will depend on the specific properties of the compound and the requirements of the in vitro assay. For instance, steroid-containing lipoplexes have been shown to enhance gene delivery in vitro. nih.gov Future in vitro studies on this compound and its analogues will necessitate the use of such advanced delivery systems to ensure accurate assessment of their biological activities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl estrone-16-methylcarboxylate, and how can researchers validate their purity?

- Methodology : Begin with estrone as the starting material. The 16-methylcarboxylate group is introduced via esterification using methyl chloroformate or a coupling agent like DCC (dicyclohexylcarbodiimide). Ethylation is achieved via nucleophilic substitution with ethyl bromide in the presence of a base (e.g., K₂CO₃).

- Validation : Confirm purity using HPLC (≥95% purity threshold) and structural integrity via H/C NMR (e.g., characteristic ester carbonyl peaks at ~170 ppm in C NMR). Compare spectral data with literature values to identify deviations .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use deuterated chloroform (CDCl₃) to resolve steroidal proton environments, focusing on the 16-methylcarboxylate group (e.g., methyl triplet at ~1.2 ppm in H NMR).

- IR Spectroscopy : Confirm ester C=O stretching vibrations (~1740 cm⁻¹) and absence of hydroxyl peaks from unreacted estrone.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ matching the theoretical mass (C₂₁H₂₈O₃: ~328.4 g/mol).

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodology :

- Accelerated Degradation Tests : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-A/B) over 4–12 weeks.

- Analysis : Monitor degradation via HPLC peak area reduction and LC-MS for degradants (e.g., hydrolysis to estrone-16-carboxylic acid).

- Statistical Analysis : Use ANOVA to compare degradation rates across conditions. Report confidence intervals (p < 0.05) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

- Methodology :

- Assay Validation : Ensure consistency in cell lines (e.g., MCF-7 vs. T47D for estrogen receptor activity) and control compounds (e.g., 17β-estradiol as a positive control).

- Data Normalization : Account for batch effects using Z-score transformation or quantile normalization.

- Meta-Analysis : Apply random-effects models to aggregate data from disparate studies, identifying outliers via funnel plots or Egger’s regression .

Q. What experimental design strategies mitigate synthetic byproduct formation during this compound preparation?

- Methodology :

- Reaction Optimization : Use DoE (Design of Experiments) to test variables (temperature, solvent polarity, catalyst loading). For example, lower temperatures (<50°C) reduce ester hydrolysis.

- Byproduct Identification : Employ LC-MS/MS to trace side products (e.g., diesters from over-alkylation).

- Kinetic Studies : Monitor reaction progress via in-situ FTIR to halt at maximal yield .

Q. How can computational modeling enhance the interpretation of this compound’s receptor-binding mechanisms?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to estrogen receptor alpha (PDB ID: 1A52). Validate poses with MM-GBSA binding energy calculations.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the ligand-receptor complex.

- Experimental Correlations : Compare docking scores (e.g., ΔG < -8 kcal/mol) with IC₅₀ values from competitive binding assays .

Q. What ethical and safety protocols are critical when handling this compound in preclinical studies?

- Methodology :

- Risk Assessment : Classify the compound as a Category 2 carcinogen (per IARC) due to structural similarity to estradiol derivatives.

- Waste Disposal : Neutralize acidic byproducts with 10% NaOH before disposal.

- Institutional Approvals : Secure IACUC protocols for animal studies, emphasizing dose-limiting toxicity thresholds (e.g., LD₅₀ > 500 mg/kg) .

Data Analysis and Presentation Guidelines

- Tables : Include raw data (e.g., NMR shifts, HPLC retention times) in appendices, with processed data (means ± SD) in the main text.

- Figures : Use scatter plots with error bars for biological activity comparisons or heatmaps for degradation study results.

- Statistical Rigor : Specify software (e.g., GraphPad Prism v9.0) and tests (e.g., Tukey’s HSD for post-hoc analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.